Methyl 5-chlorothiophene-2-carboxylate
Description
Overview of Thiophene (B33073) Derivatives in Organic and Medicinal Chemistry Research
Thiophene is a five-membered heterocyclic compound containing a sulfur atom, and its derivatives form a cornerstone of modern medicinal and organic chemistry. derpharmachemica.com The thiophene ring is considered a "privileged pharmacophore," meaning its structure is frequently found in biologically active compounds and approved drugs. nih.gov Its structural similarity to a benzene (B151609) ring allows it to act as a bioisostere, mimicking the phenyl group in biological systems while often improving physicochemical properties like solubility and metabolic stability. researchgate.net
Thiophene derivatives exhibit a vast array of biological activities, making them crucial scaffolds in drug discovery. nih.gov Research has extensively documented their efficacy as anti-inflammatory, antimicrobial, anticancer, anticonvulsant, and antioxidant agents. nih.gov The versatility of the thiophene nucleus has enabled medicinal chemists to develop a wide range of therapeutic agents targeting various diseases. derpharmachemica.com In fact, the thiophene moiety ranks highly in FDA-approved small molecule drugs, with numerous examples on the market. nih.gov
Table 1: Examples of Thiophene-Containing Drugs and Their Therapeutic Applications
| Drug Name | Therapeutic Application |
|---|---|
| Ticlopidine, Clopidogrel | Antiplatelet agents |
| Suprofen, Tiaprofenic acid | Anti-inflammatory drugs |
| Olanzapine | Antipsychotic |
| Raltitrexed | Anticancer |
| Cefoxitin | Antimicrobial |
| Sertaconazole | Antifungal |
| Zileuton | Anti-asthma |
This table presents a selection of drugs containing a thiophene ring, illustrating the broad therapeutic impact of this class of compounds. nih.gov
Significance of Halogenated Thiophenes in Synthetic Methodologies
The introduction of a halogen atom, such as chlorine, onto the thiophene ring dramatically enhances its synthetic utility. Halogenated thiophenes are highly valued building blocks in organic synthesis because the halogen atom serves as a versatile "handle" for further chemical modifications. jcu.edu.au This is particularly true for transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net
Reactions such as the Suzuki, Stille, and Kumada couplings often utilize halogenated heterocycles as electrophilic partners. jcu.edu.au The chlorine atom on a thiophene ring provides a reactive site for these transformations, allowing chemists to introduce a wide variety of substituents and build molecular complexity. nih.gov This site-selective functionalization is crucial for the targeted synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and materials for electronics. jcu.edu.aunih.gov The ability to selectively react at the halogenated position enables the streamlined construction of intricate molecular architectures that would be difficult to assemble otherwise. nih.gov
Academic Research Context for Methyl 5-chlorothiophene-2-carboxylate
Within the broader categories of thiophene derivatives and halogenated thiophenes, this compound emerges as a compound with specific and significant academic and industrial relevance. Its structure combines the thiophene core with two key functional groups: a chlorine atom at the 5-position and a methyl ester at the 2-position. This arrangement makes it a particularly useful and reactive intermediate.
Table 2: Chemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 35475-03-7 |
| Molecular Formula | C6H5ClO2S |
| Molecular Weight | 176.62 g/mol |
| Appearance | White or colorless to light yellow powder/lump |
Data compiled from various chemical suppliers and databases. chemimpex.comechemi.comnih.gov
The primary role of this compound in academic and industrial research is as a key chemical intermediate. chemimpex.com Its bifunctional nature allows for sequential or selective reactions, making it an ideal starting point for multi-step syntheses.
A prominent example of its application is in the synthesis of Rivaroxaban , a widely used anticoagulant medication. googleapis.com While the direct precursor is often the corresponding carboxylic acid (5-chlorothiophene-2-carboxylic acid), this acid is readily prepared from this compound via hydrolysis. sigmaaldrich.com The synthesis of Rivaroxaban involves the formation of an amide bond between the 5-chlorothiophene-2-carbonyl moiety and a complex amine-containing fragment. nih.govgoogleapis.com This application underscores the compound's value in constructing high-value, complex pharmaceutical agents. The 5-chloro-thiophene-2-carboxamide unit is the critical pharmacophore that binds to the active site of the Factor Xa enzyme, demonstrating the direct translation of this chemical intermediate into a life-saving therapeutic. googleapis.com
Current research continues to leverage this compound as a versatile building block. Its applications are expanding beyond a single pharmaceutical product into broader areas:
Pharmaceutical Development : It serves as an intermediate in the synthesis of various potential pharmaceuticals, particularly in the development of novel anti-inflammatory and anti-cancer drugs. chemimpex.com Its structure allows for modifications that can be screened for different biological activities.
Agrochemicals : The compound is used in the formulation of next-generation pesticides and herbicides. The thiophene ring is a common feature in agrochemicals, and this specific derivative offers a convenient route to new crop protection agents. chemimpex.com
Material Science : An emerging area of interest is the use of thiophene derivatives in the development of advanced materials. chemimpex.com Thiophenes are the fundamental units of conductive polymers like polythiophenes, which are essential for organic electronics, including organic light-emitting diodes (OLEDs) and solar cells. Halogenated thiophenes are precursors for the polymerization reactions used to create these materials, suggesting a future direction for this compound in the field of electronics and renewable energy. jcu.edu.auchemimpex.com
Future research will likely focus on optimizing synthetic pathways that utilize this intermediate and exploring its incorporation into new functional materials and therapeutic agents, further solidifying its importance in chemical science.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 5-chlorothiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClO2S/c1-9-6(8)4-2-3-5(7)10-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQVGSFPLDUMEDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(S1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90343397 | |
| Record name | methyl 5-chlorothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90343397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35475-03-7 | |
| Record name | methyl 5-chlorothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90343397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 5-chlorothiophene-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for Methyl 5 Chlorothiophene 2 Carboxylate
Catalytic Approaches in Thiophene (B33073) Carboxylation
Transition metal catalysis offers a powerful tool for the regioselective functionalization of heterocyclic compounds like thiophene. Specific catalysts have been identified that can direct the insertion of a carboxyl group onto the thiophene ring, leading to valuable synthetic intermediates.
The use of Iron(III) acetylacetonate (B107027) [Fe(acac)₃] as a catalyst in a carbon tetrachloride (CCl₄) and methanol (B129727) (CH₃OH) system represents a notable method for synthesizing thiophene carboxylates. semanticscholar.orgthieme-connect.de This system has proven effective for the direct carboxylation of thiophene derivatives. Research shows that the reaction of 2-chlorothiophene (B1346680) with the CCl₄–CH₃OH–Fe(acac)₃ system proceeds cleanly to yield Methyl 5-chlorothiophene-2-carboxylate as the exclusive product. semanticscholar.org
The efficiency of the Fe(acac)₃-catalyzed carboxylation is highly dependent on the reaction parameters. Optimization of these conditions is critical for maximizing the product yield. Key variables include temperature, reaction time, and the relative concentrations of the reactants and catalyst. For the synthesis of this compound from 2-chlorothiophene, a yield of 65% has been reported under specific, optimized conditions. semanticscholar.org While detailed optimization studies for this specific transformation are proprietary, general principles of catalysis suggest that careful control of these parameters is essential to prevent side reactions and catalyst deactivation.
Table 1: Synthesis of this compound
| Reactant | Catalyst System | Product | Reported Yield |
|---|
The mechanism of the Fe(acac)₃-catalyzed reaction in the CCl₄-CH₃OH system is proposed to involve a series of complex steps. semanticscholar.org It is believed that the reaction does not proceed through a direct carbonylation, but rather through the in-situ generation of reactive intermediates. semanticscholar.orgscispace.com The probable scheme involves the initial oxidation of methanol by carbon tetrachloride, facilitated by the iron catalyst, to produce methyl hypochlorite (B82951) and formaldehyde. semanticscholar.org
The thiophene substrate then undergoes hydroxymethylation with the generated formaldehyde. The resulting 2-hydroxymethylthiophene derivative is subsequently oxidized by methyl hypochlorite to form the corresponding carboxylic acid. Finally, in the presence of excess methanol, the carboxylic acid is esterified to yield the final product, this compound. semanticscholar.org The role of Fe(acac)₃ is crucial in facilitating the initial redox processes that generate the key reactive species. researchgate.netthieme-connect.com
Alongside iron, other transition metals such as vanadium and molybdenum have been explored as catalysts for the synthesis of 2-thiophenecarboxylic acid and its derivatives. semanticscholar.org Catalysts like vanadyl acetylacetonate [VO(acac)₂] and molybdenum hexacarbonyl [Mo(CO)₆] have demonstrated activity in promoting the carboxylation of thiophene in CCl₄-CH₃OH systems. semanticscholar.org
The choice of catalyst significantly impacts the efficiency and outcome of the thiophene carboxylation reaction. When comparing vanadium, molybdenum, and iron catalysts for the synthesis of thiophenecarboxylic acid derivatives, distinct differences in activity are observed. For instance, in the reaction of 2-acetylthiophene (B1664040) with the CCl₄-CH₃OH system, VO(acac)₂ was found to produce methyl 2-acetyl-5-thiophenecarboxylate in an 85% yield. semanticscholar.org In contrast, the reaction of 2-chlorothiophene with the Fe(acac)₃ system yielded this compound at 65%. semanticscholar.org This suggests that the catalytic efficiency is highly dependent on both the metal center and the specific thiophene substrate being used.
Table 2: Comparative Yields for Thiophene Carboxylation with Different Catalysts
| Catalyst | Substrate | Product | Yield |
|---|---|---|---|
| VO(acac)₂ | 2-Acetylthiophene | Methyl 2-acetyl-5-thiophenecarboxylate | 85% semanticscholar.org |
The concentration of the catalyst is a critical parameter that directly influences the product yield. Studies involving VO(acac)₂ in the carboxylation of thiophene have shown a clear correlation between catalyst concentration and the yield of the resulting ester. semanticscholar.org As the concentration of VO(acac)₂ was increased, the product yield improved significantly. However, it is a known phenomenon in catalysis that simply increasing the catalyst amount does not always lead to better results; overloading the system can sometimes decrease the yield due to factors like moisture introduction or side reactions. researchgate.net
Table 3: Effect of VO(acac)₂ Concentration on Product Yield
| Catalyst Concentration (mol. %) | Product Yield (%) |
|---|---|
| 0.1 | 25 semanticscholar.org |
| 0.2 | 31 semanticscholar.org |
Vanadium and Molybdenum Catalyst Systems in Ester Synthesis
Alternative Synthetic Pathways to Chlorothiophene Carboxylates
While direct esterification of 5-chlorothiophene-2-carboxylic acid is a common route, several other sophisticated methods have been developed to access the core structure of chlorothiophene carboxylates. These pathways offer flexibility in starting materials and reaction conditions.
The Friedel-Crafts acylation is a cornerstone of aromatic chemistry for forming carbon-carbon bonds by introducing an acyl group onto an aromatic ring. nih.govnih.gov This reaction typically employs an acyl chloride or anhydride (B1165640) as the acylating agent in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). nih.govnih.gov For the synthesis of thiophene carboxylates, this method involves the acylation of a suitable chlorothiophene precursor, followed by oxidation or hydrolysis of the resulting ketone to yield the carboxylic acid, which is then esterified.
The general mechanism proceeds via the formation of a highly electrophilic acylium ion, which then attacks the electron-rich thiophene ring. researchgate.net A common application starts with the acylation of thiophene to produce 2-acetylthiophene, a reaction that can be catalyzed by strong protic acids like ortho-phosphoric acid. acs.org To obtain the desired 5-chloro-substituted product, the starting material would be 2-chlorothiophene. The subsequent step involves the oxidation of the acetyl group to a carboxyl group, which is discussed in section 2.2.4.
Table 1: Friedel-Crafts Acylation Approach
| Step | Reactants | Reagents | Intermediate/Product |
|---|---|---|---|
| 1. Acylation | 2-Chlorothiophene, Acetic Anhydride | Lewis Acid (e.g., AlCl₃) or Protic Acid (e.g., H₃PO₄) | 5-Chloro-2-acetylthiophene |
| 2. Oxidation | 5-Chloro-2-acetylthiophene | Oxidizing Agent (e.g., Sodium Hypochlorite) | 5-Chlorothiophene-2-carboxylic acid |
Grignard reagents, with the general formula R-Mg-X, are powerful nucleophiles used extensively in organic synthesis for creating new carbon-carbon bonds. wikipedia.org The synthesis of carboxylic acids via the carboxylation of a Grignard reagent is a classic and effective method. youtube.com This pathway involves the reaction of an organomagnesium halide with carbon dioxide (often in its solid form, "dry ice"), followed by an acidic workup to produce the carboxylic acid. youtube.comgoogle.com
For synthesizing 5-chlorothiophene-2-carboxylic acid, this process would begin with a dihalogenated thiophene, such as 2,5-dichlorothiophene. A Grignard reagent is selectively formed at one of the chloro-positions by reacting it with magnesium metal in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). wikipedia.orgacs.org The resulting Grignard reagent is then reacted with carbon dioxide. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of CO₂, forming a magnesium carboxylate salt. Subsequent protonation with a dilute acid yields the final carboxylic acid, which can then be esterified. youtube.com
Table 2: Grignard Reagent Carboxylation Pathway
| Step | Starting Material | Reagents | Intermediate/Product |
|---|---|---|---|
| 1. Grignard Formation | 2,5-Dichlorothiophene | Mg, THF or Et₂O | 5-Chloro-2-thiophenemagnesium chloride |
| 2. Carboxylation | 5-Chloro-2-thiophenemagnesium chloride | 1. CO₂ (solid) 2. H₃O⁺ (workup) | 5-Chlorothiophene-2-carboxylic acid |
The oxidation of aldehydes to carboxylic acids is a fundamental transformation in organic synthesis. Thiophene-2-carboxaldehyde and its derivatives can be efficiently converted to the corresponding thiophene-2-carboxylic acids. smolecule.comwikipedia.org This approach is applicable for producing the 5-chloro-substituted variant by starting with 5-chlorothiophene-2-carboxaldehyde.
Various oxidizing agents can be employed for this transformation. Chromium-based reagents, such as chromium trioxide (CrO₃) in an acidic medium, are effective for this purpose. smolecule.com The reaction mechanism involves the formation of a chromate (B82759) ester intermediate, which is followed by the cleavage of the aldehydic C-H bond. smolecule.com The resulting carboxylic acid can then be subjected to standard esterification procedures to yield the final methyl ester.
Table 3: Oxidation of Thiophene-2-carboxaldehyde
| Starting Material | Oxidizing Agent | Product |
|---|
Similar to the oxidation of aldehydes, acetyl groups attached to an aromatic ring can also be oxidized to form carboxylic acids. The oxidation of 2-acetylthiophene is a practical route to thiophene-2-carboxylic acid. wikipedia.org This method is particularly relevant as 5-chloro-2-acetylthiophene can be synthesized via the Friedel-Crafts acylation of 2-chlorothiophene, as mentioned previously.
A common method for this transformation is the haloform reaction, which uses sodium hypochlorite or sodium hypobromite. This reaction proceeds via the formation of a trihalomethyl ketone intermediate, which is then cleaved by a hydroxide (B78521) to give the carboxylate salt and a haloform (e.g., chloroform). Acidification of the salt provides the carboxylic acid. More recently, catalytic liquid-phase aerobic oxidation processes have been developed as a more cost-effective and environmentally friendly alternative. acs.org
Table 4: Oxidation of 2-Acetylthiophene
| Starting Material | Reagents | Product |
|---|---|---|
| 5-Chloro-2-acetylthiophene | 1. Sodium Hypochlorite (NaOCl) 2. H₃O⁺ | 5-Chlorothiophene-2-carboxylic acid |
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. These principles are increasingly being applied to the synthesis of fine chemicals, including thiophene derivatives.
A key focus of green chemistry is the reduction or elimination of volatile organic solvents, which are often hazardous and contribute to pollution. bohrium.com Solvent-free, or "neat," reaction conditions offer significant advantages, including reduced waste, lower costs, and often faster reaction rates and higher yields. bohrium.comresearchgate.net
Several techniques can be used to facilitate solvent-free reactions for ester production:
Mechanochemistry: This involves the use of mechanical energy, such as grinding or milling, to induce chemical reactions in the solid state. This method eliminates the need for solvents and can lead to shorter reaction times and improved selectivity. bohrium.com
Microwave Irradiation: Microwaves can directly and efficiently heat reaction mixtures, often leading to dramatic reductions in reaction times compared to conventional heating. bohrium.comrsc.org Solvent-free esterification reactions can be carried out by adsorbing the reactants onto a solid support or simply by mixing them with a catalyst. rsc.org
Acidic Catalysis in Dry Media: The esterification of a carboxylic acid with an alcohol can be performed under solvent-free conditions using a solid acid catalyst, such as p-toluenesulfonic acid. rsc.org The reagents are mixed and heated, often under microwave irradiation, to drive the reaction to completion with high yields in short timeframes. rsc.org
These solvent-free approaches can be applied to the final esterification step in the synthesis of this compound, providing a greener alternative to traditional methods that rely on bulk solvents.
Table 5: Comparison of Esterification Conditions
| Method | Heating | Solvent | Typical Reaction Time | Green Chemistry Aspect |
|---|---|---|---|---|
| Conventional | Reflux | Excess Methanol/Toluene | Several Hours | High solvent usage |
| Microwave-Assisted | Microwave | None (neat) | 5-15 Minutes | Solvent-free, energy-efficient rsc.org |
Microwave-Assisted Organic Synthesis (MAOS) for Thiophene Derivatives
Microwave-Assisted Organic Synthesis (MAOS) has emerged as a significant green chemistry technique, offering substantial improvements over conventional heating methods for the synthesis of heterocyclic compounds, including thiophene derivatives. chemicaljournals.comresearchgate.net This methodology utilizes microwave irradiation to heat the reaction mixture directly and efficiently, leading to a dramatic reduction in reaction times, increased product yields, and often, enhanced purity. researchgate.netresearchgate.net
In the context of thiophene-2-carboxylate (B1233283) synthesis, MAOS presents a rapid and efficient alternative. For instance, the synthesis of 5-arylthiophene-2-carboxylates has been successfully achieved by the condensation of β-chlorovinyl aldehydes with mercaptoacetic acid esters under microwave irradiation. researchgate.net This reaction, conducted in an open Erlenmeyer flask using a pulse irradiation technique, completes within minutes, a stark contrast to the several hours required under conventional reflux conditions. researchgate.net The efficiency of MAOS is attributed to the direct interaction of microwaves with the polar molecules in the reaction mixture, resulting in rapid and uniform heating that cannot be achieved with traditional methods. chemicaljournals.com
The significant advantages of MAOS in the synthesis of thiophene derivatives are highlighted in the comparative data below, showcasing the drastic reduction in reaction time and improvement in yield.
Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis of 5-Arylthiophene-2-carboxylates researchgate.net
| Entry | Ar (Aryl Group) | R (Ester Group) | Method | Reaction Time | Yield (%) |
|---|---|---|---|---|---|
| 1 | C₆H₅ | C₂H₅ | Conventional | 2-3 hrs | 75 |
| 2 | C₆H₅ | C₂H₅ | Microwave | 5 min | 88 |
| 3 | 4-CH₃-C₆H₄ | CH₃ | Conventional | 2-3 hrs | 72 |
| 4 | 4-CH₃-C₆H₄ | CH₃ | Microwave | 4.5 min | 85 |
| 5 | 4-Cl-C₆H₄ | C₂H₅ | Conventional | 2-3 hrs | 78 |
Utilization of Elemental Sulfur as a Sustainable Reagent
The use of elemental sulfur (S₈) as a reagent for the synthesis of thiophenes represents a significant advancement in sustainable and green chemistry. researchgate.netorganic-chemistry.org As an abundant, inexpensive, and environmentally benign byproduct of the petroleum industry, elemental sulfur offers a sustainable alternative to traditional sulfur-containing reagents, which are often hazardous or difficult to handle. rroij.com
Several synthetic strategies for thiophene ring construction employ elemental sulfur. One of the most prominent is the Gewald aminothiophene synthesis, which involves the base-catalyzed condensation of a ketone with a compound containing an activated methylene (B1212753) group (like a β-ketonitrile), followed by cyclization with elemental sulfur to yield a 2-aminothiophene. derpharmachemica.com This reaction is a cornerstone for creating highly functionalized thiophenes.
Modern methodologies have expanded the scope of elemental sulfur in thiophene synthesis. For example, a single-step protocol for synthesizing thiophene derivatives from 1,3-diynes has been developed, which relies on the interaction between elemental sulfur and a base like sodium tert-butoxide (NaOtBu). organic-chemistry.org Mechanistic studies suggest that a key intermediate in this process is the trisulfur (B1217805) radical anion (S₃•⁻), which is generated in situ and initiates the cyclization process. organic-chemistry.org These methods avoid the need for transition-metal catalysts and often proceed under mild conditions, further enhancing their green credentials. organic-chemistry.org
The versatility of elemental sulfur is demonstrated across various synthetic routes, providing access to a wide array of substituted thiophenes.
Table 2: Selected Synthetic Methods for Thiophene Derivatives Using Elemental Sulfur
| Method Name | Substrates | Key Reagents | Description | Ref. |
|---|---|---|---|---|
| Gewald Synthesis | Ketone, Activated Nitrile | Elemental Sulfur (S₈), Base (e.g., amine) | A classic and versatile method for synthesizing 2-aminothiophenes. | derpharmachemica.com |
| Paal-Knorr Synthesis | 1,4-Dicarbonyl compounds | Sulfidizing agent (e.g., P₄S₁₀, Lawesson's reagent, S₈) | A traditional route to thiophenes from acyclic precursors. | rroij.comderpharmachemica.com |
| Reaction with 1,3-Diynes | 1,3-Diynes | Elemental Sulfur (S₈), NaOtBu | A modern, metal-free approach that proceeds via a trisulfur radical anion intermediate. | organic-chemistry.org |
Reactivity and Derivatization in Advanced Organic Synthesis
Cross-Coupling Reactions Involving Methyl 5-chlorothiophene-2-carboxylate
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.com this compound, possessing an aryl chloride moiety, is a suitable substrate for several of these transformations, including the Suzuki-Miyaura, Stille, and other related coupling reactions.
The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide or triflate, is one of the most widely used methods for forming C-C bonds. nih.gov This reaction is known for its mild conditions and tolerance of a wide array of functional groups, making it highly valuable in complex molecule synthesis. nih.govlibretexts.org For this compound, the chloro group serves as the electrophilic partner for coupling with various aryl- or vinyl-boronic acids or their corresponding boronate esters.
The reaction is catalyzed by a palladium(0) species, which is typically generated in situ from a palladium(II) precatalyst. The catalytic cycle involves the oxidative addition of the aryl chloride to the Pd(0) complex, followed by transmetalation with the boronic acid derivative in the presence of a base, and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org The ester group at the 2-position of the thiophene (B33073) ring is generally well-tolerated under Suzuki-Miyaura conditions. impactfactor.org The reaction's compatibility with ester functionalities is a significant advantage, reducing the need for protecting group strategies. chemimpex.com
A variety of functional groups on the coupling partner, the organoboron reagent, are also well-tolerated. These can include ethers, aldehydes, ketones, and nitro groups, further highlighting the versatility of this reaction in building molecular complexity. The choice of catalyst, ligand, base, and solvent is crucial for optimizing the reaction yield and can be tailored depending on the specific substrates used. researchgate.netmdpi.com
| Boronic Acid (Ar-B(OH)₂) | Catalyst/Ligand | Base | Solvent | Potential Product |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | Methyl 5-phenylthiophene-2-carboxylate |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | Methyl 5-(4-methoxyphenyl)thiophene-2-carboxylate |
| Thiophene-3-boronic acid | PdCl₂(dppf) | Cs₂CO₃ | DMF | Methyl 5-(thiophen-3-yl)thiophene-2-carboxylate |
| Vinylboronic acid pinacol (B44631) ester | Pd(PPh₃)₄ | K₂CO₃ | THF/H₂O | Methyl 5-vinylthiophene-2-carboxylate |
The Stille coupling reaction provides another effective method for C-C bond formation by coupling an organic halide with an organostannane (organotin) compound, catalyzed by palladium. semanticscholar.org This reaction is renowned for its tolerance of a wide range of functional groups, and the organostannane reagents are stable to air and moisture. libretexts.org However, a significant drawback is the toxicity of the tin compounds. libretexts.org
In the context of this compound, the chloro-substituent can be coupled with various organostannanes, such as vinyl-, aryl-, or alkynylstannanes. Similar to the Suzuki coupling, the reaction mechanism proceeds through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The ester group on the thiophene ring is compatible with the typical conditions of the Stille reaction. This allows for the direct synthesis of complex thiophene derivatives without the need for intermediate protection and deprotection steps.
Beyond the Suzuki and Stille reactions, this compound is a potential substrate for other important palladium-catalyzed transformations.
Heck Reaction : This reaction couples aryl or vinyl halides with alkenes. nih.gov It could be used to introduce alkenyl substituents at the 5-position of the thiophene ring.
Sonogashira Coupling : This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. mdpi.com It would enable the synthesis of 5-alkynylthiophene derivatives, which are valuable intermediates in organic synthesis. orgsyn.org
Buchwald-Hartwig Amination : This reaction is a powerful method for forming C-N bonds by coupling aryl halides with amines. wikipedia.orgorganic-chemistry.org It allows for the introduction of primary or secondary amine functionalities at the 5-position of the thiophene ring, leading to the synthesis of various N-aryl heterocycles. arkat-usa.org
These reactions collectively demonstrate the broad utility of this compound as a scaffold for generating a diverse library of substituted thiophenes through selective, palladium-catalyzed C-C and C-N bond-forming strategies.
Nucleophilic Substitution Reactions on the Thiophene Ring and Ester Group
The electronic properties of this compound also permit reactions involving nucleophilic attack, both on the thiophene ring and at the ester carbonyl group.
The chlorine atom at the 5-position of the thiophene ring can be replaced by various nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. The success of this reaction is highly dependent on the electronic nature of the aromatic ring. The presence of the electron-withdrawing methyl carboxylate group at the 2-position activates the ring towards nucleophilic attack, particularly at the C5 position. youtube.com
The SNAr mechanism typically proceeds via a two-step addition-elimination process. A nucleophile attacks the carbon atom bearing the leaving group (chlorine), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. youtube.com The electron-withdrawing ester group helps to stabilize this negatively charged intermediate. In the subsequent step, the leaving group is eliminated, and the aromaticity of the thiophene ring is restored. This reaction pathway allows for the introduction of a variety of nucleophiles, such as alkoxides, thiolates, and amines, at the 5-position.
The methyl ester group of this compound can undergo nucleophilic acyl substitution reactions. masterorganicchemistry.com
Hydrolysis : The ester can be hydrolyzed to the corresponding carboxylic acid, 5-chlorothiophene-2-carboxylic acid, under either acidic or basic conditions. libretexts.orgresearchgate.net Basic hydrolysis, often termed saponification, is typically achieved using an aqueous solution of a strong base like sodium hydroxide (B78521), followed by acidic workup. google.comchemicalbook.com This transformation is often a key step in the synthesis of pharmaceuticals where the carboxylic acid moiety is required. googleapis.com
Transesterification : This reaction involves the conversion of the methyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. googleapis.com For example, reacting this compound with ethanol (B145695) under acidic conditions would yield Ethyl 5-chlorothiophene-2-carboxylate. organic-chemistry.org This process is useful for modifying the properties of the final molecule or for introducing different functional groups via the ester moiety. nih.govresearchgate.net A wide range of catalysts, including Lewis acids and various metal oxides, can be employed to facilitate this transformation. nih.gov
| Reaction | Reagents | Product |
|---|---|---|
| Hydrolysis (Saponification) | 1. NaOH, H₂O/MeOH 2. H₃O⁺ | 5-Chlorothiophene-2-carboxylic acid |
| Transesterification | Ethanol (excess), H₂SO₄ (cat.) | Ethyl 5-chlorothiophene-2-carboxylate |
| Aminolysis | Ammonia (NH₃) | 5-Chlorothiophene-2-carboxamide (B31849) |
Formation of Polycyclic and Fused Thiophene Systems
This compound is a versatile building block in organic synthesis, not only for the preparation of monofunctionalized thiophenes but also as a scaffold for the construction of more complex polycyclic and fused heterocyclic systems. These larger, often rigid, structures are of significant interest in materials science for the development of organic semiconductors and in medicinal chemistry for the synthesis of novel therapeutic agents. The reactivity of the thiophene core, appropriately modified, allows for the application of powerful synthetic strategies to append additional rings, leading to diverse molecular architectures.
While thiophenes are aromatic and generally poor dienes in Diels-Alder reactions, their corresponding S,S-dioxides are highly reactive and serve as excellent dienes in [4+2] cycloaddition reactions. The oxidation of the thiophene sulfur to a sulfone breaks the aromaticity of the ring, rendering the resulting diene system electron-deficient and prone to react with a variety of dienophiles.
The synthetic pathway commences with the oxidation of this compound to its corresponding S,S-dioxide. This transformation is typically achieved using strong oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) in a suitable solvent like dichloromethane. The resulting thiophene S,S-dioxide is a potent diene for cycloaddition.
In a subsequent step, this activated diene can be reacted with an electron-rich or electron-deficient dienophile. The reaction proceeds via a [4+2] cycloaddition mechanism, forming a bicyclic adduct. A key feature of this reaction is the spontaneous extrusion of sulfur dioxide (SO₂) from the initial adduct, which is a thermodynamically favorable process that rearomatizes the newly formed ring system. This cycloaddition-extrusion cascade provides a direct route to substituted phthalates and other fused aromatic systems. For example, reaction with an alkyne dienophile yields a substituted benzene (B151609) ring fused to the original thiophene framework, while reaction with an alkene dienophile, followed by oxidation, can also lead to an aromatic system.
Below is a table illustrating hypothetical cycloaddition reactions of this compound S,S-dioxide with representative dienophiles.
| Dienophile | Name | Anticipated Fused Product (after SO₂ extrusion) |
|---|---|---|
| Dimethyl acetylenedicarboxylate (B1228247) (DMAD) | Alkyne | Dimethyl 4-chloro-7-methoxycarbonylphthalate |
| N-Phenylmaleimide | Alkene | Methyl 5-chloro-2,3-dihydro-N-phenyl-1,3-dioxo-1H-isoindole-4-carboxylate (after oxidation) |
| Ethylene | Alkene | Methyl 3-chlorobenzoate (B1228886) (after oxidation) |
The synthesis of fused thiophene systems, such as thienopyridines and thienopyrimidines, often relies on the cyclocondensation of appropriately substituted aminothiophenes. ekb.egresearchgate.net this compound can serve as a precursor to the necessary aminothiophene intermediates through a functional group transformation sequence. A common strategy involves the nitration of the thiophene ring at the C3 position, followed by the reduction of the nitro group to an amine.
The resulting methyl 3-amino-5-chlorothiophene-2-carboxylate is a valuable synthon for building fused heterocyclic rings. This intermediate possesses vicinal amino and ester groups, which are perfectly positioned to react with bifunctional electrophiles to close a new ring. For instance, the Friedländer annulation and related condensation reactions can be employed to construct a fused pyridine (B92270) ring. This involves reacting the aminothiophene with a compound containing a reactive methylene (B1212753) group adjacent to a carbonyl, such as a 1,3-dicarbonyl compound or an α,β-unsaturated ketone, typically under acidic or basic catalysis.
Similarly, a fused pyrimidine (B1678525) ring can be constructed by reacting the aminothiophene with various one-carbon or three-carbon building blocks. For example, condensation with formamide (B127407) or orthoesters can lead to thienopyrimidinones, while reaction with β-ketoesters can yield more complex substituted thienopyrimidine systems. ekb.eg These methods provide robust and flexible pathways to a wide range of fused thiophenes, which are important scaffolds in drug discovery and materials science.
The following table details potential condensation reactions starting from the amino-derivative of this compound to form fused systems.
| Reactant(s) | Reaction Type | Fused Heterocyclic System | Resulting Core Structure |
|---|---|---|---|
| Acetylacetone (2,4-pentanedione) | Friedländer Annulation | Thieno[2,3-b]pyridine | Methyl 4-chloro-5,7-dimethylthieno[2,3-b]pyridine-6-carboxylate |
| Ethyl acetoacetate | Combes Quinoline Synthesis Analogue | Thieno[2,3-b]pyridin-4-one | Methyl 4-chloro-6-hydroxy-5-methylthieno[2,3-b]pyridine-7-carboxylate |
| Formamide | Cyclocondensation | Thieno[2,3-d]pyrimidin-4-one | 5-Chloro-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid methyl ester |
| Diethyl malonate | Cyclocondensation | Thieno[2,3-d]pyrimidine-2,4-dione | 5-Chloro-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxylic acid methyl ester |
Advanced Spectroscopic and Computational Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of Methyl 5-chlorothiophene-2-carboxylate, offering precise insights into the chemical environment of each hydrogen and carbon atom within the molecule.
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the ester methyl group and the two protons on the thiophene (B33073) ring. While specific spectral data for this exact ester is not widely published, analysis of the very closely related compound, 5-Chlorothiophene-2-carboxylic acid, provides reliable data for the thiophene ring protons. chemicalbook.comnih.gov
In deuterated dimethyl sulfoxide (B87167) (DMSO-d6), the two aromatic protons on the thiophene ring of 5-Chlorothiophene-2-carboxylic acid appear as two distinct doublets. chemicalbook.com The proton at position 3 (H3) and the proton at position 4 (H4) are coupled to each other, resulting in characteristic splitting patterns. The signal for the ester methyl group (-OCH₃) in this compound would typically appear as a sharp singlet in the upfield region of the spectrum, generally around 3.8 ppm.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Splitting Pattern | Coupling Constant (J, Hz) |
|---|---|---|---|
| Thiophene H3 | ~7.23 | Doublet (d) | ~4.0 |
| Thiophene H4 | ~7.62 | Doublet (d) | ~4.0 |
| Ester Methyl (-OCH₃) | ~3.8 | Singlet (s) | N/A |
Note: Chemical shifts for thiophene protons are based on data for 5-Chlorothiophene-2-carboxylic acid and may vary slightly for the methyl ester.
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, six distinct carbon signals are expected. Data from the related 5-Chlorothiophene-2-carboxylic acid and standard chemical shift values for esters allow for a confident assignment of these signals. nih.govchemicalbook.comlibretexts.org The carbonyl carbon of the ester group is characteristically found in the downfield region (around 162 ppm). The carbon atoms of the thiophene ring appear in the aromatic region, with their specific shifts influenced by the chlorine and carboxylate substituents. The carbon attached to the chlorine atom (C5) is shifted downfield, while the methyl carbon of the ester group appears significantly upfield. chemicalbook.com
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Ester Carbonyl (C=O) | ~162 |
| Thiophene C5 (-Cl) | ~138 |
| Thiophene C2 (-COOCH₃) | ~134 |
| Thiophene C4 | ~132 |
| Thiophene C3 | ~128 |
| Ester Methyl (-OCH₃) | ~52 |
Note: Chemical shifts are predictive and based on data for related compounds and known substituent effects.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry confirms the molecular weight of this compound and provides insight into its structural stability through fragmentation analysis. The compound has a molecular formula of C₆H₅ClO₂S and a molecular weight of approximately 176.62 g/mol . nih.gov
The mass spectrum shows a molecular ion peak (M⁺) at m/z 176. nih.gov A characteristic feature is the presence of an (M+2)⁺ peak at m/z 178, with an intensity approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom (due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl). The base peak in the spectrum is observed at m/z 145. nih.gov This corresponds to the loss of the methoxy (B1213986) group (-OCH₃, 31 mass units) from the molecular ion, forming a stable acylium ion. libretexts.orgchemguide.co.uk
| m/z Value | Assignment | Description |
|---|---|---|
| 176/178 | [M]⁺ | Molecular ion peak, showing the characteristic 3:1 isotopic pattern for chlorine. |
| 145/147 | [M - OCH₃]⁺ | Base peak resulting from the loss of the methoxy radical. Shows chlorine isotopic pattern. |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by detecting their characteristic vibrational frequencies. The spectrum of this compound is dominated by a strong absorption band from the ester carbonyl (C=O) group. vscht.cz Other important vibrations include C-H stretches from the aromatic ring and the methyl group, C-O stretches from the ester linkage, and vibrations associated with the thiophene ring and the C-Cl bond. nist.gov
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Aliphatic C-H Stretch (-OCH₃) | 3000 - 2850 | Medium |
| Ester C=O Stretch | 1735 - 1715 | Strong |
| Thiophene Ring C=C Stretch | 1600 - 1400 | Medium-Weak |
| Ester C-O Stretch | 1300 - 1100 | Strong |
| C-Cl Stretch | 800 - 600 | Strong |
X-ray Crystallography for Solid-State Structure Determination of Related Derivatives
X-ray crystallography provides definitive information about the solid-state structure of a molecule, including bond lengths, bond angles, and intermolecular interactions. While the crystal structure of this compound itself is not prominently reported, analysis of closely related thiophene derivatives offers significant insight into its likely solid-state conformation.
For instance, the crystal structure of 5-(Methoxycarbonyl)thiophene-2-carboxylic acid, a similar monoester derivative, shows that the carboxylic acid and ester groups are nearly coplanar with the thiophene ring. The dihedral angles are reported to be 3.1° and 3.6°, respectively, which allows for an extended π-conjugated system across the molecule. In the crystal lattice, molecules of this derivative form centrosymmetric dimers through intermolecular O-H···O hydrogen bonds.
In another related structure, Ethyl 2-amino-4-methylthiophene-3-carboxylate, the thiophene ring and its directly attached substituent atoms are also found to be largely coplanar. The crystal packing is stabilized by a network of intermolecular hydrogen bonds, including N-H···O and N-H···S interactions, which link molecules into chains and dimers. These examples suggest that the planar thiophene ring acts as a rigid scaffold and that intermolecular interactions, such as hydrogen bonding or dipole-dipole interactions, would play a key role in the crystal packing of this compound.
Computational Chemistry and Theoretical Studies
Computational chemistry serves as a powerful tool to complement experimental data by providing insights into the electronic structure, reactivity, and properties of molecules like this compound. Density Functional Theory (DFT) is a common method used for such investigations on thiophene derivatives. chemicalbook.com
These theoretical studies can accurately predict molecular geometries, vibrational frequencies (for comparison with IR spectra), and NMR chemical shifts. Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly valuable. The energy gap between the HOMO and LUMO provides information about the molecule's chemical reactivity and kinetic stability. chemicalbook.com
For substituted thiophenes, computational models can elucidate the effects of different functional groups on the electronic properties of the ring. For example, both the chloro and the methyl carboxylate groups are electron-withdrawing, which influences the electron density distribution around the thiophene ring and affects its reactivity in chemical transformations. Such studies are crucial for designing novel thiophene-based materials with tailored electronic and optical properties for applications in fields like organic electronics. chemicalbook.com
Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and geometry of molecules. For this compound, DFT calculations are employed to determine the most stable three-dimensional arrangement of its atoms (optimized geometry) by minimizing the energy of the system.
These calculations provide precise data on bond lengths, bond angles, and dihedral angles. For instance, DFT can elucidate the planarity of the thiophene ring and the orientation of the ester group relative to the ring. The electronic structure, including the distribution of electron density and orbital energies, is also a key output. Studies on similar thiophene derivatives have utilized DFT methods, often with basis sets like 6-311G(d,p), to obtain reliable geometric and electronic properties. mdpi.com The optimized structure serves as the foundation for all further computational analyses.
Table 1: Exemplary Optimized Geometric Parameters for Thiophene Derivatives (Calculated via DFT)
| Parameter | Bond/Angle | Typical Calculated Value |
|---|---|---|
| Bond Length | C=C (ring) | ~1.37 - 1.42 Å |
| Bond Length | C-S (ring) | ~1.71 - 1.74 Å |
| Bond Length | C-Cl | ~1.73 Å |
| Bond Length | C=O | ~1.21 Å |
| Bond Angle | C-S-C (ring) | ~92.2° |
| Bond Angle | O=C-O | ~125° |
Note: These are typical values for related structures; specific values for this compound would require dedicated DFT calculation.
Prediction of Reactivity and Reaction Pathways
Computational methods, particularly DFT, are instrumental in predicting the chemical reactivity of this compound. By analyzing the molecule's electronic properties, researchers can identify sites susceptible to electrophilic or nucleophilic attack. This information is crucial for designing synthetic routes and understanding reaction mechanisms.
For example, the reaction of 2-chlorothiophene (B1346680) with a CCl4–CH3OH–Fe(acac)3 system yields this compound, indicating a specific regioselectivity that can be rationalized through computational models. semanticscholar.org Theoretical calculations can map out the entire reaction coordinate for a proposed transformation, identifying transition states and intermediates. This allows for the determination of activation energies, which in turn predicts the feasibility and rate of a reaction. Such predictive power is invaluable in developing efficient syntheses for this compound and its derivatives, which are used as building blocks for more complex molecules. beilstein-journals.org
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. researchgate.netethz.ch The energy and spatial distribution of these orbitals are critical indicators of a molecule's reactivity.
HOMO: This orbital is the highest energy orbital containing electrons. Its energy level is related to the molecule's ability to donate electrons (nucleophilicity). The regions of the molecule where the HOMO is localized are the most likely sites to be attacked by electrophiles.
LUMO: This is the lowest energy orbital that is empty of electrons. Its energy level indicates the molecule's ability to accept electrons (electrophilicity). The location of the LUMO points to the sites susceptible to nucleophilic attack. researchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key descriptor of chemical stability. researchgate.net A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. For this compound, FMO analysis can predict its behavior in various chemical reactions, such as cycloadditions or substitutions.
Table 2: Representative FMO Properties for Substituted Thiophenes
| Property | Description | Significance for Reactivity |
|---|---|---|
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Higher energy indicates greater electron-donating ability (nucleophilicity). |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Lower energy indicates greater electron-accepting ability (electrophilicity). |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. researchgate.net An MEP map is plotted onto the molecule's electron density surface, using a color scale to represent different potential values. This provides an intuitive guide to the molecule's reactive sites. mdpi.com
Red/Yellow Regions: These colors indicate areas of negative electrostatic potential, which are rich in electrons. These sites are prone to electrophilic attack and are associated with electronegative atoms like oxygen. researchgate.netnih.gov In this compound, the carbonyl oxygen of the ester group would be expected to be a region of high negative potential.
Blue Regions: These colors represent areas of positive electrostatic potential, which are electron-deficient. These sites are susceptible to nucleophilic attack. researchgate.netnih.gov The hydrogen atoms on the thiophene ring are typically associated with positive potential.
Green Regions: These areas represent neutral or near-zero potential. nih.gov
The MEP map provides a comprehensive picture of how a molecule will interact with other charged or polar species, complementing the insights gained from FMO analysis. researchgate.netmdpi.com
Prediction of Spectroscopic Properties (e.g., UV-Vis, Fluorescence)
Computational chemistry can accurately predict various spectroscopic properties, including UV-Visible absorption spectra. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic excitation energies and oscillator strengths of a molecule.
These calculations can predict the maximum absorption wavelength (λmax) of this compound, which corresponds to the energy required to promote an electron from a lower energy orbital (often the HOMO) to a higher energy one (often the LUMO). The calculated spectrum can be compared with experimental data to confirm the molecular structure or to understand the electronic transitions involved. This predictive capability is especially useful in designing molecules with specific optical properties for applications in materials science, such as conductive polymers or photodetectors. mdpi.com
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 2-chlorothiophene |
| Methyl-3-aminothiophene-2-carboxylate |
Applications in Medicinal Chemistry Research and Biological Activity Studies
Intermediate in Pharmaceutical Synthesis
Methyl 5-chlorothiophene-2-carboxylate and its corresponding carboxylic acid are widely utilized as intermediates in the synthesis of several classes of therapeutic agents. nih.govtechscience.com The thiophene (B33073) ring system is a recognized pharmacophore that can interact with biological targets, and the chloro and carboxylate functionalities offer convenient points for synthetic elaboration. nih.govtechscience.com
The 5-chlorothiophene-2-carboxylic acid moiety is a key structural component in the synthesis of certain nonsteroidal anti-inflammatory drugs (NSAIDs). A notable example is its role in the preparation of intermediates for Lornoxicam. nih.govresearchgate.netchemimpex.comnih.gov Lornoxicam is a potent NSAID used for the management of pain and inflammation. chemimpex.com Patent literature describes the synthesis of a key Lornoxicam intermediate, 5-chloro-3-methylsulfonyl thiophene-2-carboxylic acid methyl ester, which is derived from a related 5-chlorothiophene-2-carboxylic acid precursor. researchgate.netchemimpex.com This underscores the utility of the 5-chlorothiophene scaffold in the development of anti-inflammatory therapeutics.
In the realm of oncology, derivatives of 5-chlorothiophene-2-carboxylic acid have been employed in the synthesis of novel antineoplastic agents. nih.govtechscience.com Specifically, this chemical entity has been used to create thiophene analogues of 5-chloro-5,8-dideazafolic acid. nih.gov These compounds are designed as antifolates, a class of chemotherapy agents that interfere with the metabolic processes of cancer cells. The synthesis of N-[5-[N-(2-Amino-5-chloro-3,4-dihydro-4-oxoquinazolin-6-yl)methylamino]-2-thenoyl]-L-glutamic acid, a thiophene analogue of 5-chloro-5,8-dideazafolic acid, demonstrates the incorporation of the 5-chlorothiophene-2-carbonyl (thenoyl) moiety. nih.govnih.gov These compounds have shown inhibitory activity against the growth of tumor cells in culture, with IC50 values in the low micromolar range against human leukemic lymphoblasts. nih.gov
| Compound Name | Cell Line | IC50 (µM) |
| N-[5-[N-(2-Amino-5-chloro-3,4-dihydro-4-oxoquinazolin-6-yl)methylamino]-2-thenoyl]-L-glutamic acid | CCRF-CEM | 1.8 ± 0.1 |
| N-[5-[N-(5-chloro-3,4-dihydro-2-methyl-4-oxoquinazolin-6-yl)methylamino]-2-thenoyl]-L-glutamic acid | CCRF-CEM | 2.1 ± 0.8 |
Data sourced from Bioorganic & Medicinal Chemistry, 2002. nih.gov
One of the most prominent applications of 5-chlorothiophene-2-carboxylic acid, the hydrolyzed form of this compound, is in the synthesis of the direct Factor Xa inhibitor, Rivaroxaban. nih.govrsc.orgresearchgate.net Rivaroxaban is an orally administered anticoagulant used for the prevention and treatment of various thromboembolic disorders. nih.gov In the synthesis of Rivaroxaban, 5-chlorothiophene-2-carboxylic acid is typically activated, for example by conversion to its acyl chloride using reagents like thionyl chloride or by forming other reactive intermediates. nih.govresearchgate.netchemimpex.comresearchgate.netmdpi.com This activated form is then reacted with the key amine intermediate, (S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one, in a final amide bond-forming step to yield the Rivaroxaban molecule. nih.govresearchgate.netchemimpex.comresearchgate.netmdpi.com This crucial step highlights the importance of 5-chlorothiophene-2-carboxylic acid as a late-stage precursor in the manufacturing of this widely used antithrombotic drug. nih.govresearchgate.netchemimpex.comresearchgate.netmdpi.com
The 5-chlorothiophene-2-carboxamide (B31849) scaffold has been investigated for its potential antiviral properties. Research into a series of heterocyclic carboxamide derivatives has identified compounds with potent anti-norovirus activity. nih.gov In a structure-activity relationship (SAR) study, a compound featuring a 5-bromo-N-(6-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide core was identified as an initial hit. nih.gov Subsequent optimization led to the exploration of various halogenated analogues, including those with a 5-chloro-thiophene moiety. nih.gov A hybrid compound, 3,5-di-bromo-thiophen-4,6-di-fluoro-benzothiazole, demonstrated the most potent anti-norovirus activity with an EC50 value of 0.53 µM. nih.gov Further investigation suggested that these heterocyclic carboxamide derivatives may act by inhibiting intracellular viral replication or later stages of the viral infection cycle. nih.gov
| Compound | Antiviral Activity (EC50) |
| 5-bromo-N-(6-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide (Initial Hit) | 37 µM |
| 3,5-di-bromo-thiophen-4,6-di-fluoro-benzothiazole (Optimized) | 0.53 µM |
Data sourced from the Journal of Stage, 2018. nih.gov
Investigation of Biological Activities and Mechanisms of Action
Beyond its role as a synthetic intermediate, the 5-chlorothiophene-2-carboxylic acid structure has been directly implicated in biological activity studies, particularly in the context of enzyme inhibition.
D-amino acid oxidase (DAO) is a flavoenzyme that degrades D-amino acids and has been identified as a potential therapeutic target for schizophrenia. techscience.comgoogle.com Thiophene-2-carboxylic acids have been identified as a new class of DAO inhibitors. techscience.comnih.gov Structure-activity relationship studies have revealed that small substituents on the thiophene ring are well-tolerated. techscience.com Specifically, the 5-chloro substituted analog of thiophene-2-carboxylic acid (referred to as 1c in the study) showed a substantial improvement in inhibitory potency compared to the parent compound, thiophene-2-carboxylic acid. techscience.com
| Compound | DAO Inhibition (IC50 in µM) |
| Thiophene-2-carboxylic acid | 7.8 |
| 5-chlorothiophene-2-carboxylic acid | Potent inhibitor* |
| 5-chlorothiophene-3-carboxylic acid | 0.04 |
While the specific IC50 value for 5-chlorothiophene-2-carboxylic acid was not explicitly stated in the main text of the primary source, it was described as potently inhibiting DAO with substantial improvement over the parent compound. techscience.com Crystal structure analysis of human DAO in complex with these potent thiophene carboxylic acid inhibitors revealed that the thiophene ring of the inhibitor stacks tightly with a key amino acid residue (Tyr224) in the active site. techscience.comnih.gov
Modulation of Enzyme and Receptor Activity
This compound serves as a foundational structure in the synthesis of molecules designed to modulate the activity of various enzymes and receptors. The thiophene ring, particularly when substituted, is a privileged scaffold in medicinal chemistry for creating compounds with specific biological functions. researchgate.netnih.govbenthamdirect.com Thiophene analogues have been shown to bind to a wide spectrum of protein targets, thereby inhibiting cancer-related signaling pathways. researchgate.netbenthamdirect.com
Research into thiophene-containing scaffolds has led to the development of specific enzyme inhibitors. For instance, a series of thiophene-containing compounds were synthesized and identified as inhibitors of kinesin spindle protein (KSP), a motor protein essential for cell division. nih.gov These inhibitors were found to bind to an allosteric pocket on the KSP enzyme. nih.gov Furthermore, structure-activity relationship (SAR) studies on other thiophene derivatives have demonstrated that substitutions, including 5-chloro modifications, can lead to enhanced inhibitory activity against enzymes like D-amino acid oxidase (DAO). The sulfur atom within the thiophene ring is considered a key feature, as it can participate in hydrogen bonding, potentially enhancing the interaction between the drug molecule and its target receptor. nih.gov
Table 1: Examples of Thiophene Derivatives in Enzyme and Receptor Modulation
| Target Enzyme/Receptor | Thiophene Scaffold Class | Observed Biological Effect | Reference |
|---|---|---|---|
| Kinesin Spindle Protein (KSP) | General Thiophene-containing amides | Allosteric inhibition | nih.gov |
| D-amino acid oxidase (DAO) | Thiophene derivatives with 5-chloro or 5-methyl substitutions | Enhanced inhibitory activity | |
| Cancer-specific protein targets | General Thiophene analogues | Binding and inhibition of cancer-related signaling pathways | researchgate.netbenthamdirect.com |
Influence on Inflammatory Pathways and Cytokine Signaling
This compound is a significant intermediate in the development of new anti-inflammatory pharmaceuticals. chemimpex.com The broader class of thiophene-containing compounds is well-documented for its potential anti-inflammatory properties. researchgate.netresearchgate.net The thiophene nucleus has been established as a promising entity for creating molecules with therapeutic effects, including anti-inflammatory action. researchgate.netbenthamdirect.com
Derivatives built upon thiophene scaffolds have shown direct effects on inflammatory mediators. In a study focused on developing new anti-rheumatic drugs, derivatives of 5-phenylthiophene-3-carboxylic acid were evaluated for their pharmacological effects. nih.gov The research demonstrated that these compounds exhibited an antagonistic effect toward interleukin-1 (IL-1), a key cytokine involved in inflammatory responses. nih.gov This highlights the potential for molecules derived from thiophene structures to modulate specific components of inflammatory signaling cascades. The versatility of the thiophene ring allows medicinal chemists to synthesize a library of molecules with varied biological functions, including the ability to interfere with inflammatory pathways. researchgate.netbenthamdirect.com
Table 2: Thiophene Derivatives' Influence on Inflammatory Markers
| Thiophene Derivative Class | Inflammatory Target/Pathway | Observed Effect | Reference |
|---|---|---|---|
| 5-Phenylthiophene-3-carboxylic acid derivatives | Interleukin-1 (IL-1) | Antagonistic effect | nih.gov |
| General Thiophene-containing compounds | General Inflammatory Pathways | Reported anti-inflammatory characteristics | researchgate.netresearchgate.net |
Structure-Activity Relationship (SAR) Studies of Thiophene-Containing Scaffolds
Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for optimizing lead compounds into effective drugs, and the thiophene ring is a well-explored scaffold in this context. researchgate.netbenthamdirect.com this compound contains key functional groups—a chloro-substituent and a methyl ester—whose positions and properties are critical in SAR studies. The type and position of substitutions on the thiophene ring are known to determine the biological activity of the resulting molecules. researchgate.netbenthamdirect.com
Key findings from SAR studies on thiophene-containing scaffolds include:
Bio-isosteric Replacement : The thiophene ring is often used as a bio-isosteric replacement for a monosubstituted phenyl ring, which can improve physicochemical properties, metabolic stability, and binding affinity of a compound. nih.gov
Enhanced Receptor Interaction : The sulfur atom in the thiophene ring can form additional hydrogen bonds, enhancing the drug-receptor interaction. nih.gov
Impact of Substituents : The nature and placement of substituents are critical. SAR studies on KSP inhibitors led to the optimization of a thiophene-containing compound that was potent enough for co-crystallization with the enzyme, revealing its binding mode. nih.gov In another example, studies of 5-phenylthiophene-3-carboxylic acid derivatives as antirheumatic agents identified that specific substitutions, such as a methyl acetate (B1210297) group, led to more potent suppression of adjuvant-induced arthritis compared to the lead compound. nih.gov Research has also shown that 5-chloro derivatives of certain thiophenes exhibit enhanced biological activity.
Table 3: Key Findings from SAR Studies of Thiophene Scaffolds
| SAR Finding | Significance in Drug Design | Reference |
|---|---|---|
| Thiophene as a phenyl ring bio-isostere | Improves metabolic stability and binding affinity | nih.gov |
| Role of the sulfur atom | Enhances drug-receptor interaction via hydrogen bonding | nih.gov |
| Importance of substituent type and position | Determines the magnitude of biological activity (e.g., anti-inflammatory, enzyme inhibition) | researchgate.netbenthamdirect.comnih.gov |
| 5-Chloro substitution | Can lead to enhanced biological activity in certain molecular frameworks |
Role in Agrochemical Development
This compound is a versatile building block utilized in the synthesis of various agrochemicals. chemimpex.com The unique reactivity and structure of the chlorinated thiophene ring make it an essential component in the development of products for crop protection. chemimpex.com Its derivative nature offers improved properties for such applications. chemimpex.com Companies involved in agrochemical research have developed manufacturing routes for halogenated 2-thiophenecarboxylic acid derivatives to serve as building blocks for new families of insecticides. beilstein-journals.org
Formulation of Pesticides and Herbicides
Specifically, this compound is used in the formulation of pesticides and herbicides. chemimpex.comechemi.com It serves as a key intermediate or raw material in the synthesis of various active ingredients for these products. chemimpex.comlookchem.com The inclusion of the 5-chlorothiophene moiety is a strategic part of the molecular design, intended to confer specific biocidal properties and stability required for effective crop protection solutions. chemimpex.com
Table 4: Application of this compound in Agrochemicals
| Agrochemical Class | Role of the Compound | Reference |
|---|---|---|
| Pesticides | Intermediate/Building block for active ingredient synthesis | chemimpex.comlookchem.com |
| Herbicides | Intermediate/Building block for active ingredient synthesis | chemimpex.comechemi.com |
| Insecticides | Used to synthesize halogenated thiophene building blocks for new insecticides | beilstein-journals.org |
Advanced Materials Science Research
Exploration in Conductive Polymers
The exploration of Methyl 5-chlorothiophene-2-carboxylate in the realm of conductive polymers is a subject of scientific inquiry. nih.gov Thiophene-based π-conjugated polymers are a significant area of research due to their potential as organic semiconductors. researchgate.net Polythiophenes, in general, are among the most studied classes of conductive polymers, known for their applications in various electronic devices. The synthesis of polymers from thiophene (B33073) derivatives allows for the tuning of electronic and physical properties. chemimpex.commdpi.com
The unique thiophene structure of this compound enhances its reactivity, making it a candidate as a monomer or an intermediate for the synthesis of such polymers. nih.gov The process of creating conductive polymers often involves the chemical or electrochemical polymerization of monomeric units. researchgate.net While specific research detailing the polymerization of this compound is not extensively documented in the provided results, its classification as a thiophene derivative places it within the broader category of compounds used to create these advanced materials. nih.govresearchgate.net
Table 1: Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₅ClO₂S |
| Molecular Weight | 176.61 g/mol |
| Appearance | White or colorless to light yellow to light orange powder to lump to clear |
| Melting Point | 18 °C |
| Boiling Point | 226 °C |
| Density | 1.36 g/cm³ |
This data is compiled from a chemical supplier's product information sheet. nih.gov
Applications in Organic Electronics
The potential applications of materials derived from this compound extend into the field of organic electronics. nih.gov Organic electronics utilize organic semiconductors, a role for which thiophene-based polymers are well-suited. researchgate.netacs.org These materials are foundational to the development of various organic electronic devices due to their electrical properties combined with the advantages of polymers, such as mechanical flexibility. semanticscholar.org
Thiophene-based organic semiconductors are key components in devices such as:
Organic Field-Effect Transistors (OFETs) : These are fundamental components of organic electronic circuits, and the performance of OFETs is largely determined by the organic semiconductor used. researchgate.netchemicalbook.com
Organic Photovoltaics (OPVs) : In solar cell applications, thiophene derivatives are used to create materials that can absorb light and generate charge. researchgate.net
Organic Light Emitting Diodes (OLEDs) : Thiophene-based materials can be designed to emit light efficiently, making them useful for display technologies. researchgate.net
The design of high-performance organic semiconducting materials requires a deep understanding of how molecular structure influences solid-state packing and charge carrier transport. researchgate.net The exploration of compounds like this compound in this context is driven by the continuous need for new materials with tailored properties for next-generation electronic devices. nih.gov
Table 2: Examples of Thiophene-Based Polymers and Their Applications
| Polymer | Application Area |
| Poly(3,4-ethylenedioxythiophene) (PEDOT) | Conductive coatings, OLEDs, OPVs |
| Poly(3-hexylthiophene) (P3HT) | OFETs, OPVs |
| Polythiophene (PT) | General conductive polymer applications |
This table provides examples of common thiophene-based polymers to illustrate the context of applications in organic electronics.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Methyl 5-chlorothiophene-2-carboxylate, and how do reaction conditions influence yield?
- Methodology : The compound is synthesized via Fe(acac)₃-catalyzed carboxylation of 2-chlorothiophene in a CCl₄–CH₃OH system. This method avoids side reactions, yielding 65% of the product with a boiling point of 87–88°C/5 Torr . Key parameters include temperature control (ambient to mild heating) and catalyst loading.
- Data Analysis : Discrepancies in boiling points (e.g., literature reports 95–97°C/7 Torr) suggest pressure-dependent variations; researchers should calibrate vacuum distillation setups for reproducibility .
Q. How is this compound characterized spectroscopically?
- Methodology :
- ¹³C-NMR : Peaks at δ 132.01 (2-C), 133.13 (3-C), 127.17 (4-C), 137.64 (5-C), and 52.21 (methyl group) confirm substitution patterns .
- Mass Spectrometry : Base peak at m/z 145 (100% abundance) corresponds to the loss of COOCH₃, while m/z 176 [M⁺] aligns with the molecular ion .
- Elemental Analysis : Found values (C: 40.73%, H: 2.81%, Cl: 19.98%, S: 18.09%) closely match theoretical calculations (C: 40.80%, H: 2.85%, Cl: 20.07%, S: 18.15%), validating purity .
Q. What safety protocols are recommended for handling this compound?
- Methodology :
- Review SDS documentation compliant with GHS standards, emphasizing PPE (gloves, goggles) and ventilation due to potential respiratory irritancy .
- Store in airtight containers away from oxidizing agents; decomposition products may include toxic chlorinated gases .
Advanced Research Questions
Q. How does this compound participate in Pd-catalyzed radical cross-coupling reactions?
- Methodology : Under visible-light activation with a secondary phosphine oxide ligand, the compound acts as an aryl radical precursor. For example, coupling with 4-chlorobenzonitrile achieves 73% yield .
- Mechanistic Insight : The thiophene ring stabilizes radicals, while the electron-withdrawing carboxylate group directs regioselectivity. Catalyst choice (e.g., Pd(PPh₃)₄) and light intensity critically influence reaction efficiency .
Q. What explains the unexpected formation of 5-chloro derivatives in reactions involving 2-bromothiophene?
- Data Contradiction : When 2-bromothiophene reacts with CCl₄–CH₃OH–Fe(acac)₃, both 5-bromo and 5-chloro products form. This suggests halogen exchange via a radical intermediate, where Cl⁻ from CCl₄ displaces Br⁻ .
- Resolution : Use isotopic labeling (e.g., ³⁶Cl) or kinetic studies to trace halogen sources. Alternative solvents (e.g., DMF) may suppress exchange .
Q. How can impurities in synthesized this compound be identified and mitigated?
- Methodology :
- HPLC-MS : Detect trace byproducts (e.g., di- or tri-chlorinated thiophenes) using reverse-phase C18 columns and acetonitrile/water gradients .
- Crystallization : Recrystallize from hexane/ethyl acetate to isolate pure product, as described in protocols yielding >95% purity .
Q. What role does Fe(acac)₃ play in the carboxylation mechanism?
- Hypothesis Testing : Fe³⁰ likely acts as a Lewis acid, polarizing the C-Cl bond in 2-chlorothiophene to facilitate nucleophilic attack by methanol. Competitive experiments with other metals (e.g., Mo or V) show lower yields, supporting Fe’s unique activity .
- Advanced Characterization : EXAFS or Mössbauer spectroscopy could elucidate Fe’s oxidation state and coordination environment during catalysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
